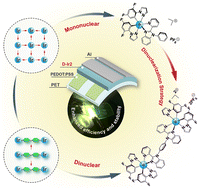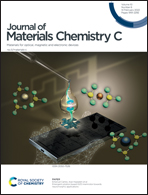Dinuclearization strategy of cationic iridium(iii) complexes for efficient and stable flexible light-emitting electrochemical cells†
Journal of Materials Chemistry C Pub Date: 2022-12-19 DOI: 10.1039/D2TC03539A
Abstract
Light-emitting electrochemical cells (LECs) as simple and low-cost electroluminescent devices are one of the most promising candidates for the next-generation flexible and large-area solid-state lighting applications. However, the development of efficient emissive materials to achieve both excellent efficiency and stability, especially for flexible LECs, remains a challenge. Herein, we demonstrate a remarkable enhancement of overall device performance using a facile and feasible di-nuclearization strategy. The symmetrical dinuclear iridium(III) complex (D-Ir2) and its mononuclear counterpart (M-Ir1) are designed and synthesized. Although it has little effect on the emission color, the adopted approach ingeniously manipulates the intrinsic photophysical processes and solid-packing, leading to distinct LEC performance. Flexible LECs employing D-Ir2 as an emitting layer realizes a current efficiency of 14.2 cd A−1 and external quantum efficiency of 5.1%, almost twice as high as that of M-Ir1. Encouragingly, compared with a short half-lifetime (t1/2) of 190 min for M-Ir1, the D-Ir2-based LEC demonstrates better stability in the open air with t1/2 of 312 min. The large decomposition energy of ligands and facile intersystem crossing supported by theoretical calculations account for its superiority. This study will provide a new perspective for constructing phosphorescent materials suitable for high-performance flexible optoelectronics.

Recommended Literature
- [1] Contactless acoustic tweezer for droplet manipulation on superhydrophobic surfaces†
- [2] Front cover
- [3] The Institute of Chemistry of Great Britain and Ireland. Journal and Proceedings. Part II: 1935
- [4] EPR investigation of PdI species in palladium-exchanged ZSM-5 and beta zeolites
- [5] Pd nanoparticles confined in mesoporous N-doped carbon silica supports: a synergistic effect between catalyst and support†
- [6] Highly efficient Cr2O72− removal of a 3D metal-organic framework fabricated by tandem single-crystal to single-crystal transformations from a 1D coordination array†
- [7] Decarbonylative/decarboxylative [4 + 2] annulation of phthalic anhydrides and cyclic iodoniums towards triphenylenes†
- [8] A regenerable immunochip for the rapid determination of 13 different antibiotics in raw milk†
- [9] Inside front cover
- [10] A comparative LCA of different graphene production routes†










